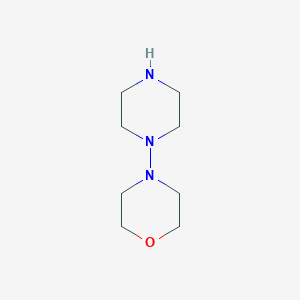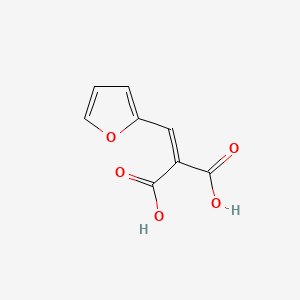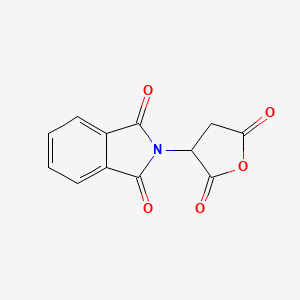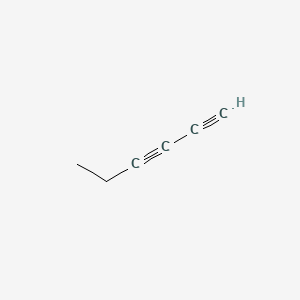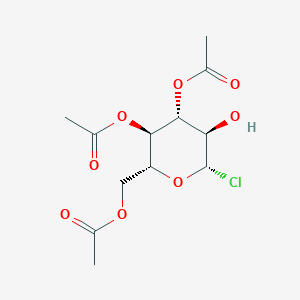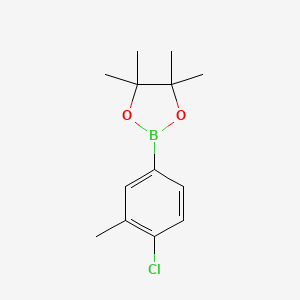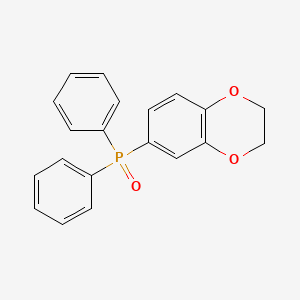
Benzene, (1-propylheptyl)-
Descripción general
Descripción
“Benzene, (1-propylheptyl)-” is a chemical compound with the formula C16H26 . It is also known by other names such as Decane, 4-phenyl-; (4-Decyl)benzene; (1-Propylheptyl)benzene .
Synthesis Analysis
The synthesis of benzene derivatives like “Benzene, (1-propylheptyl)-” typically involves electrophilic aromatic substitution . The general mechanism involves two steps:- A base then attacks a hydrogen atom, causing the electrons in the C-H bond to form a C-C double bond, thereby restoring aromaticity .
Molecular Structure Analysis
The molecular structure of “Benzene, (1-propylheptyl)-” consists of a benzene ring attached to a propylheptyl chain . The benzene ring is a planar, cyclic structure with alternating single and double bonds, which results in a continuous cyclic conjugation of the double bonds .Aplicaciones Científicas De Investigación
Catalytic Properties
- Benzene derivatives are used in catalysis. For instance, the hydrogenation of benzene using platinum/silica catalysts has been studied, revealing insights into turnover frequencies and activation energies (Bond, Garin, & Maire, 1988).
Fundamental Chemistry and Materials Science
- Benzene and its derivatives play a pivotal role in chemistry, contributing to biomedical research and materials science. The study of benzene introduced crucial concepts like aromaticity and delocalization (Marwitz et al., 2009).
Molecular Electronics
- Benzene derivatives are integral in the field of molecular electronics. The conductance of molecular junctions involving benzene-1,4-dithiol demonstrates the potential for single-molecule electronics (Reed et al., 1997).
Synthesis and Characterization
- The synthesis and characterization of benzene derivatives, such as hexaarylbenzenes with varying substituents, have been explored. This research contributes to understanding the structural diversity and potential applications of benzene derivatives in various fields (Suzuki et al., 2015).
Catalytic Synthesis
- Catalytic synthesis using benzene derivatives has been studied, providing insights into regioselective synthesis and the potential for novel applications (Bianchini et al., 1990).
Oxidation Studies
- The oxidation of n-propylbenzene has been experimentally studied, contributing to a deeper understanding of the chemical behavior of benzene derivatives (Dagaut et al., 2002).
Supramolecular Chemistry
- Benzene derivatives are used in supramolecular chemistry, with applications ranging from nanotechnology to biomedical fields. The self-assembly behavior of benzene-1,3,5-tricarboxamides highlights their versatility as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Genotoxic Studies
- The genotoxic effects of benzene exposure have been investigated, particularly focusing on chromosomal loss and breakage. This research is crucial for understanding the risks associated with benzene exposure in industrial and environmental contexts (Chen et al., 1994).
Structural Investigation
- Research on structurally modified benzene derivatives, such as 1,3,5-trisubstituted benzene with propiolic acid side arms, provides insights into their potential applications in various scientific domains (Münch et al., 2013).
Heterojunction Polymer Solar Cell Applications
- New alkylselenyl substituted benzodithiophene-based polymers have been developed for use in bulk heterojunction polymer solar cells, demonstrating the applicability of benzene derivatives in renewable energy technologies (Chakravarthi et al., 2014).
Green Fluorophores
- The development of benzene-based green fluorophores for imaging applications and displays highlights the role of benzene in advanced material sciences (Beppu et al., 2015).
Safety and Hazards
Exposure to benzene compounds can lead to a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . Long-term exposure may affect bone marrow and blood production, while short-term exposure to high levels can cause drowsiness, dizziness, unconsciousness, and even death .
Propiedades
IUPAC Name |
decan-4-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDBKYLPIZUTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874872 | |
| Record name | BENZENE, (1-PROPYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4537-12-6 | |
| Record name | Benzene, (1-propylheptyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-PROPYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






